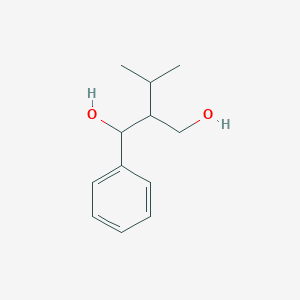![molecular formula C10H19IO3Si B14354202 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate CAS No. 95677-98-8](/img/structure/B14354202.png)
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H19IO3Si It is a derivative of propyl 2-methylprop-2-enoate, where the hydroxyl group is replaced by a trimethylsilyl group and an iodine atom is attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate.
Iodination: The hydroxyl group in the starting material is replaced by an iodine atom using an iodinating agent such as iodine (I2) in the presence of a base like pyridine.
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in acetone are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted propyl 2-methylprop-2-enoates.
Oxidation: Products include oxides or other oxygen-containing derivatives.
Reduction: Products include the corresponding hydrocarbon derivatives.
Applications De Recherche Scientifique
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyl group provides steric protection, while the iodine atom acts as a leaving group in substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: Similar in structure but with different functional groups.
3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate: Similar backbone but different substituents.
Uniqueness
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate is unique due to the presence of both the trimethylsilyl and iodine groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and various applications in scientific research.
Propriétés
Numéro CAS |
95677-98-8 |
|---|---|
Formule moléculaire |
C10H19IO3Si |
Poids moléculaire |
342.25 g/mol |
Nom IUPAC |
(3-iodo-2-trimethylsilyloxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19IO3Si/c1-8(2)10(12)13-7-9(6-11)14-15(3,4)5/h9H,1,6-7H2,2-5H3 |
Clé InChI |
LLIANLKIRQPJTD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(CI)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


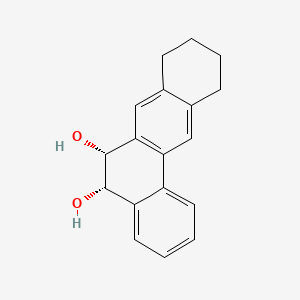
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
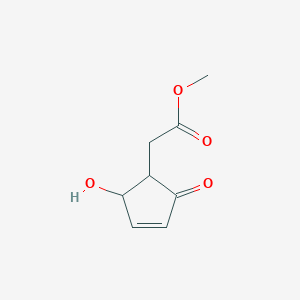

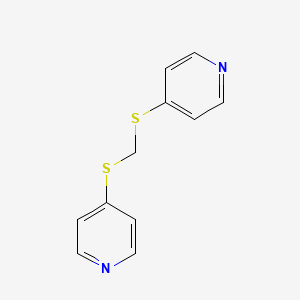

![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
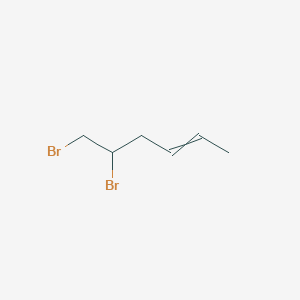
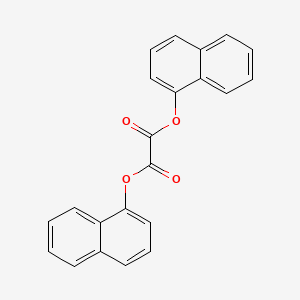
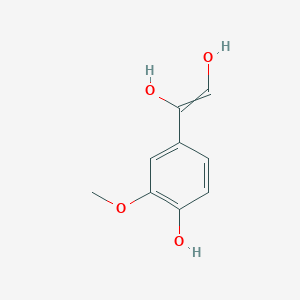
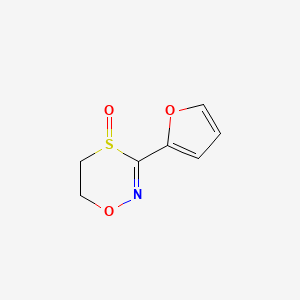
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
